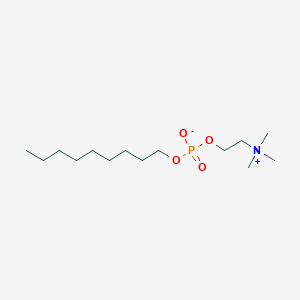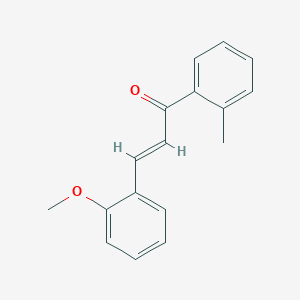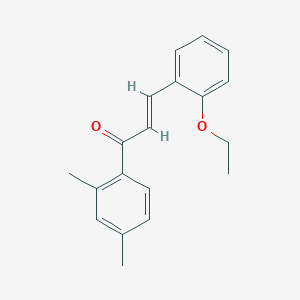
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as E-3-EPMP, is a synthetic compound with potential applications in scientific research. It is a member of the class of compounds known as prop-2-en-1-ones, and is structurally related to other compounds such as 2-methylprop-2-en-1-one and 4-ethoxy-2-methylprop-2-en-1-one.
科学研究应用
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to have antifungal properties and has been used in studies to investigate the mechanism of action of antifungal compounds. It has also been found to have anti-inflammatory properties and has been used in studies to investigate the mechanism of action of anti-inflammatory compounds. Additionally, it has been used to study the effects of compounds on the human immune system.
作用机制
The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is not well understood. However, it is believed that it may act by binding to and inhibiting the activity of enzymes involved in the synthesis of fungal cell wall components. Additionally, it is believed that it may act by binding to and inhibiting the activity of enzymes involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have antifungal and anti-inflammatory effects. In studies, it has been found to inhibit the growth of several species of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. It has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cell cultures.
实验室实验的优点和局限性
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available commercially. Additionally, it is structurally related to other compounds, which makes it useful for studying the effects of different compounds on the same biological target. However, it has several limitations. It is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, its mechanism of action is not well understood, which makes it difficult to predict its effects in different biological systems.
未来方向
There are several potential future directions for research on (2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one. For example, further studies could be conducted to investigate the mechanism of action of the compound and to determine its effects on other biological targets. Additionally, studies could be conducted to investigate the potential clinical applications of the compound, such as its use in the treatment of fungal infections and inflammatory diseases. Additionally, studies could be conducted to investigate the potential toxicological effects of the compound. Finally, studies could be conducted to investigate the potential synergistic effects of the compound when used in combination with other compounds.
合成方法
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized via a Williamson ether synthesis reaction, which involves the reaction of a phenol and an alkyl halide in the presence of a base. In the case of this compound, the reactants used are 4-ethoxyphenol and 2-methylprop-2-en-1-yl bromide. The reaction is carried out in a solvent such as dichloromethane, and a base such as potassium tert-butoxide is used to promote the reaction. The reaction yields this compound as the major product.
属性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-20-16-11-8-15(9-12-16)10-13-18(19)17-7-5-4-6-14(17)2/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIECYPJFDVUCAW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
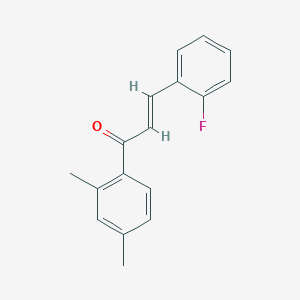


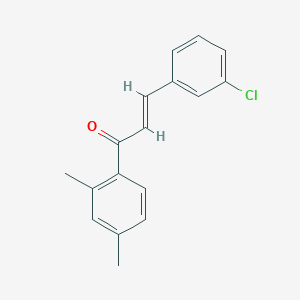
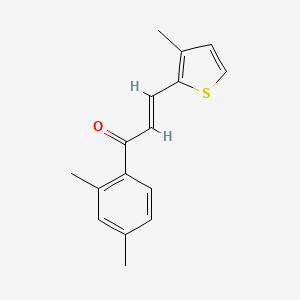
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)


